Piperidine,4-benzo[b]thien-5-yl-
Description
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-(1-benzothiophen-5-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2 |
InChI Key |
LCYBAAHMTWUYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzothiophene-Piperidine Precursors
The most widely documented route involves the cyclization of benzothiophene derivatives with piperidine precursors. A seminal patent (WO2001046143A1) outlines a stereoselective synthesis starting from 4-(3-methylbenzo[b]thiophen-5-yl)piperidine hydrochloride. The process employs a four-step sequence:
- Deprotonation and Layer Separation : Treatment with sodium hydroxide in ether-water mixtures isolates the free base.
- Chlorination : Reaction with N-chlorosuccinimide in tetrahydrofuran (THF) yields N-chloro-4-(3-methylbenzo[b]thiophen-5-yl)piperidine.
- Lithium-Mediated Methylation : Methyllithium in ether introduces a methyl group at the 2-position of the piperidine ring, forming the trans-isomer with >90% stereoselectivity.
- Reductive Amination : Sodium borohydride reduces imine intermediates, followed by pivaloylation to stabilize the product.
This method achieves an overall yield of 68–72%, with purity exceeding 98% after acid-base extraction. Comparative studies suggest that the choice of solvent (ether vs. THF) impacts reaction kinetics, with THF reducing side-product formation by 15%.
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium catalysts to couple preformed benzothiophene and piperidine fragments. US9206169B2 discloses a Suzuki-Miyaura coupling between 4-bromobenzo[b]thiophene and piperazine derivatives using tris(dibenzylideneacetone)dipalladium(0) and BINAP ligands. Key parameters include:
- Catalytic System : Pd(dba)₂ (2 mol%), BINAP (3 mol%), sodium tert-butoxide (1.5 equiv).
- Solvent Optimization : Toluene outperforms DMF or dioxane, enhancing yields from 45% to 82%.
- Temperature : Reflux conditions (110°C) prevent premature catalyst deactivation.
This method is advantageous for introducing diverse substituents on the piperidine ring, though scalability remains challenging due to ligand costs.
Mechanistic Insights and Reaction Optimization
Acid-Catalyzed Cyclization Dynamics
The benzothiophene core is often synthesized via acid-catalyzed cyclization of o-mercaptocinnamic acid derivatives, as detailed in US5569772A. Polyphosphoric acid (PPA) at 85–90°C induces intramolecular thioether formation, though regioselectivity issues arise (3:1 ratio of 6-methoxy vs. 4-methoxy isomers). Substituting PPA with p-toluenesulfonic acid in dichloroethane improves regiocontrol (9:1 ratio) and reduces reaction time from 8 hours to 2 hours.
Solvent and Temperature Effects
Ethanol and acetonitrile are preferred for piperidine ring closure due to their polarity and boiling points. Kinetic studies reveal that acetonitrile accelerates cyclization by 30% compared to ethanol but requires stricter moisture control. Lowering the temperature from 80°C to 60°C in ethanol minimizes byproduct formation (e.g., N-alkylated derivatives) from 12% to 4%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance reproducibility and throughput. A representative protocol involves:
- Precursor Mixing : 4-(3-Methylbenzo[b]thiophen-5-yl)piperidine and methyllithium are combined in a T-shaped mixer at 5°C.
- Reactor Parameters : Residence time of 20 minutes in a PTFE-coated tube (ID: 2 mm) ensures complete imine formation.
- In-Line Extraction : A membrane-based separator isolates the organic phase with 95% efficiency, reducing downstream purification steps.
This system achieves a space-time yield of 1.2 kg/L·day, a 4-fold improvement over batch processes.
Analytical and Spectroscopic Validation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a Zorbax® RX-C8 column and gradient elution (acetonitrile/phosphate buffer) resolves Piperidine,4-benzo[b]thien-5-yl- from regioisomers. Typical retention times are 12.3 minutes (target compound) vs. 14.1 minutes (4-methyl isomer).
Nuclear Magnetic Resonance (NMR) Characterization
13C NMR (DMSO-d₆, 75 MHz) exhibits key signals at δ 13.5 (C-3 methyl), 29.6 (C-2 piperidine), and 139.6 ppm (benzothiophene C-5). The absence of δ 45–50 ppm signals confirms the absence of N-oxide byproducts.
Comparative Evaluation of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Cyclization | 72 | 98.5 | High | 1,200 |
| Pd-Catalyzed | 82 | 97.2 | Moderate | 3,800 |
| Continuous Flow | 85 | 99.1 | Very High | 900 |
Chemical Reactions Analysis
Types of Reactions
Piperidine,4-benzo[b]thien-5-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amines, thiols.
Scientific Research Applications
Piperidine,4-benzo[b]thien-5-yl- is a heterocyclic compound featuring a piperidine ring fused with a benzo[b]thienyl moiety, making it of interest in medicinal chemistry for its potential biological activities and therapeutic uses. The molecular structure combines a six-membered saturated nitrogen-containing ring (piperidine) with a fused aromatic system containing sulfur (benzo[b]thiene).
Pharmaceutical Development
Piperidine,4-benzo[b]thien-5-yl- has potential applications in pharmaceutical development due to its biological activity. Studies have explored its use as an enzyme inhibitor, specifically of monoacylglycerol lipase, which is involved in endocannabinoid metabolism. Inhibition of this enzyme can increase endocannabinoid levels, potentially leading to analgesic effects and modulation of pain pathways. Piperidine derivatives have also demonstrated pain-relieving effects and potential applications in treating neurological disorders by interacting with neurotransmitter systems.
Scientific Research Applications
Piperidine,4-benzo[b]thien-5-yl- has uses as a building block in chemical synthesis. Additionally, it has a wide range of applications in scientific research.
Interaction Studies
Interaction studies involving Piperidine,4-benzo[b]thien-5-yl- assess its binding affinity to various receptors and enzymes. These studies provide insights into how modifications to the piperidine or benzo[b]thienyl moieties affect pharmacodynamics and pharmacokinetics. Interactions with cannabinoid receptors suggest potential therapeutic roles in modulating endocannabinoid signaling pathways.
Related Compounds
Piperidine,4-benzo[b]thien-5-yl- shares structural similarities with other compounds, including:
- 1-(1-benzothiophen-2-yl)cyclohexylpiperidine Contains a cyclohexyl group instead of piperidine; this structural difference influences its activity.
- Piperidin-4-one Lacks the benzo[b]thienyl moiety and is primarily used as an intermediate in synthesis.
- 1-(benzo[b]thiophen-2-yl)piperazine Features a piperazine ring instead of piperidine, which alters receptor binding profiles.
These variations in ring structures and substituents impact the biological activities and therapeutic potentials of these compounds. Piperidine,4-benzo[b]thien-5-yl-'s unique combination of a piperidine ring and a benzo[b]thiene group distinguishes it from related compounds, providing specific interactions that may enhance its pharmacological profile.
Table of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(1-benzothiophen-2-yl)cyclohexylpiperidine | Contains a cyclohexyl group instead of piperidine | Different cyclic structure influences activity |
| Piperidin-4-one | Lacks the benzo[b]thienyl moiety | Primarily used as an intermediate in synthesis |
| 1-(benzo[b]thiophen-2-yl)piperazine | Features a piperazine ring instead of piperidine | Alters receptor binding profiles |
Mechanism of Action
The mechanism of action of Piperidine,4-benzo[b]thien-5-yl- involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Modifications
Aromatic Substituent Variations
Table 2: Comparison of Aromatic Substituents on Piperidine Derivatives
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison of Piperidine Derivatives
*Predicted using analogous structures.
Q & A
Basic Questions
Q. What safety protocols are critical when handling Piperidine derivatives like 4-benzo[b]thien-5-yl-piperidine?
- Methodological Answer :
- Always wear PPE (nitrile gloves, chemical-resistant lab coat, and safety goggles).
- In case of skin contact, wash immediately with soap and water for 15 minutes .
- Use fume hoods for volatile reactions and ensure proper ventilation.
- For eye exposure, rinse cautiously with water for several minutes and seek immediate medical attention .
- Store away from oxidizing agents and acids to prevent hazardous reactions.
Q. How should Piperidine derivatives be stored to minimize degradation?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon or nitrogen) at 2–8°C.
- Avoid long-term storage; degradation can increase toxicity or instability. Periodically reassess stored samples using analytical techniques like HPLC or NMR .
Q. What solvent systems are optimal for synthesizing Piperidine derivatives?
- Methodological Answer :
- Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive reactions, as demonstrated in the synthesis of 4-benzylpiperidine derivatives under argon .
- For polar intermediates, ethyl acetate/hexane mixtures (e.g., 9:1 v/v) are effective for column chromatography purification .
Q. Which analytical techniques confirm the purity and structure of Piperidine derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon connectivity .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>97% as per published protocols) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can enantiomeric purity of chiral Piperidine derivatives be optimized?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak® IA/IB columns with n-hexane/isopropanol (95:5) mobile phase. Monitor enantiomeric excess (ee) via retention time differences.
- Example: (±)-4-(4-benzylpiperidin-1-yl)-2-phenylbutan-2-ol was resolved into (+)- and (-)-enantiomers with 99.9% and 98.0% ee, respectively .
- Table : Enantiomer Separation Data
| Enantiomer | ee (%) | Retention Time (min) |
|---|---|---|
| (+)-form | 99.9 | 12.3 |
| (-)-form | 98.0 | 14.7 |
Q. What computational strategies predict the pharmacokinetic properties of Piperidine derivatives?
- Methodological Answer :
- QSAR Modeling : Use ADMET Predictor™ to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Validate models using experimental pIC50 values .
- Key Descriptors : Hydrophobicity (ClogP), hydrogen-bond acceptor count, and topological polar surface area (TPSA).
- Example: A QSAR model for phenyl piperidines achieved R² = 0.89 between predicted and experimental pIC50 values .
Q. How are theoretical pKa values validated for Piperidine derivatives?
- Methodological Answer :
- Compare density functional theory (DFT)-calculated pKa values with experimental data from potentiometric titrations.
- For substituted piperidines, deviations <0.5 units confirm model reliability. Example: N-methylpiperidine showed a calculated pKa of 10.2 vs. experimental 10.4 .
Q. What reaction mechanisms govern intramolecular acyl transfer in spiropiperidine synthesis?
- Methodological Answer :
- Stepwise Mechanism :
Benzylation of the quinoline nitrogen under HCOONH4/Pd/C conditions.
Acyl migration via a six-membered transition state, confirmed by ¹³C NMR and NOE experiments .
- Key Evidence : Absence of racemization during acyl transfer supports a concerted process.
Q. How can green chemistry principles improve Piperidine synthesis?
- Methodological Answer :
- Solvent Reduction : Use microwave-assisted synthesis to cut reaction times and solvent volumes by 50%.
- Catalysis : Replace stoichiometric reagents with recyclable catalysts (e.g., Cu(OTf)₂ in DCM ).
- Waste Mitigation : Employ membrane filtration to recover Piperidine derivatives, reducing hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
